Superior Receptor Selectivity: RO3244794 vs. RO1138452 (CAY10441) Off-Target Profile Comparison
In a comprehensive selectivity panel, RO3244794 demonstrated a cleaner pharmacological profile compared to the closest analog RO1138452. While both are IP receptor antagonists, RO1138452 exhibited significant off-target binding at the I2 imidazoline receptor (pKi = 8.3) and the PAF receptor (pKi = 7.9). In contrast, RO3244794 showed minimal affinity for these receptors, and its binding to other prostanoid receptors was negligible (EP1: pKi < 5, EP3: 5.38, EP4: 5.74, TP: 5.09) [1].
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | I2: <5; PAF: <5; EP1: <5; EP3: 5.38; EP4: 5.74; TP: 5.09 |
| Comparator Or Baseline | RO1138452 (CAY10441): I2: 8.3; PAF: 7.9 |
| Quantified Difference | Difference of >3.3 pKi units for I2 and >2.9 pKi units for PAF receptors, representing >2000-fold and >800-fold lower affinity, respectively. |
| Conditions | Radioligand binding assays using a panel of recombinant human receptors and enzyme preparations. |
Why This Matters
This superior selectivity ensures that experimental outcomes are directly attributable to IP receptor blockade, reducing confounding variables and increasing confidence in target validation studies.
- [1] Bley KR, Bhattacharya A, Daniels DV, Gever J, Jahangir A, O'Yang C, Smith S, Srinivasan D, Ford AP, Jett MF. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006 Feb;147(3):335-45. doi: 10.1038/sj.bjp.0706554. View Source
